molecular formula C24H16F2N4O3 B4362391 6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 828280-25-7

6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4362391
CAS No.: 828280-25-7
M. Wt: 446.4 g/mol
InChI Key: FPMRYVSUMBEYMP-UHFFFAOYSA-N
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Description

6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions The difluoromethoxy group is then added through a substitution reaction

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This involves scaling up the reaction conditions, using efficient catalysts, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

    Substitution: The difluoromethoxy and phenyl groups can be substituted with other functional groups to create a range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups.

Scientific Research Applications

6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the difluoromethoxy group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N4O3/c25-24(26)32-16-10-8-14(9-11-16)19-17(13-27)22(28)33-23-20(19)21(18-7-4-12-31-18)29-30(23)15-5-2-1-3-6-15/h1-12,19,24H,28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMRYVSUMBEYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OC(F)F)C(=N2)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801109364
Record name 6-Amino-4-[4-(difluoromethoxy)phenyl]-3-(2-furanyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828280-25-7
Record name 6-Amino-4-[4-(difluoromethoxy)phenyl]-3-(2-furanyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=828280-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-4-[4-(difluoromethoxy)phenyl]-3-(2-furanyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-[4-(difluoromethoxy)phenyl]-3-(furan-2-yl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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